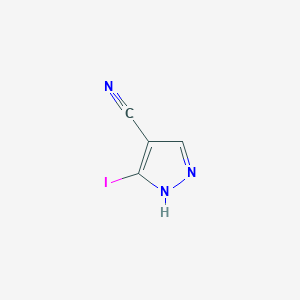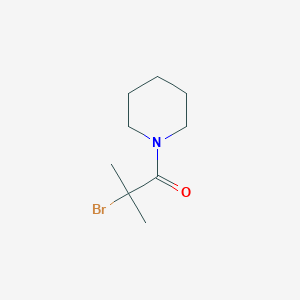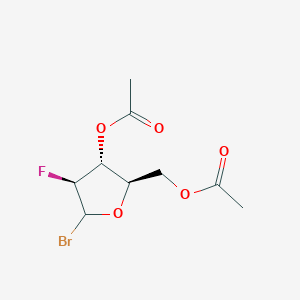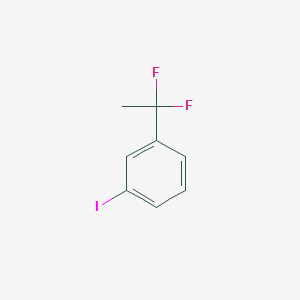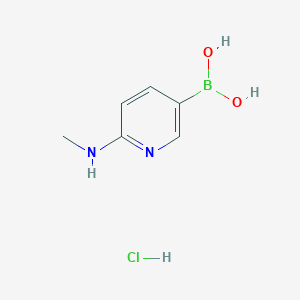
tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Studies
Synthesis of Enantiopure Derivatives : Tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)-1-piperidinecarboxylate has been utilized in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives, starting from Boc-Asp-O(t)Bu and other beta-amino acids. This process involves the reduction of corresponding cis-4-hydroxy delta-lactams and has been effective for creating protected 4-hydroxylysine derivatives (Marin et al., 2004).
Intermediate in Medicinal Synthesis : The compound serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer. This synthesis involves steps like acylation, sulfonation, and substitution, highlighting the chemical's role in complex drug development processes (Min Wang et al., 2015).
Role in Biological Compounds Synthesis : It is also an important intermediate in the synthesis of biologically active compounds like crizotinib, used in cancer treatment. Its synthesis includes using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material and confirming the structure through spectroscopic methods (D. Kong et al., 2016).
Crystal Structure and Physical Chemistry
X-Ray Crystallography Studies : X-ray studies of this compound derivatives have provided insights into the molecular packing and structure. For example, studies reveal that tert-butyl (6S)-6-isobutyl-2,4-dioxopiperidine-1-carboxylate occurs in the 4-enol form, demonstrating the compound's potential for advanced crystallographic research (C. Didierjean et al., 2004).
Determination of Molecular Structures : It has been used in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. Its structure and synthetic method were optimized and confirmed through NMR spectroscopy, showcasing its utility in designing novel pharmaceutical agents (Binliang Zhang et al., 2018).
Advanced Applications in Chemistry and Pharmacology
Novel Routes in Chemical Synthesis : This compound has been involved in novel synthetic routes for creating unique cyclic amino acids. For instance, its derivatives have been synthesized via intramolecular defluorinative cyclization, showcasing innovative approaches in chemical synthesis (J. Hao et al., 2000).
Catalytic Activity in Polymer Chemistry : Its derivatives have been used in the synthesis and polymerization processes, such as the production of poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These activities underscore its role in creating catalysts for chemical reactions in polymer chemistry (Thiemo Mennenga et al., 2015).
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-(4-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-13-10-19(9-12-20,11-14-21)15-5-7-16(23-4)8-6-15/h5-8H,9-14,20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYWEFIYMKQJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CCN)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylate](/img/structure/B1404382.png)
![[2-(2-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1404384.png)
![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1404385.png)

